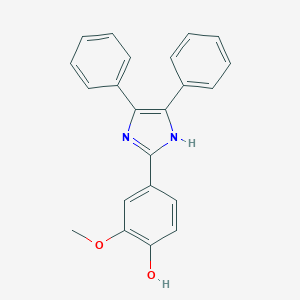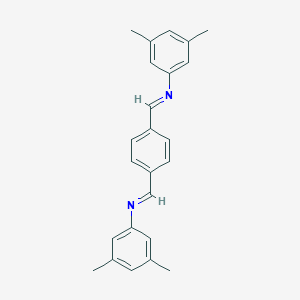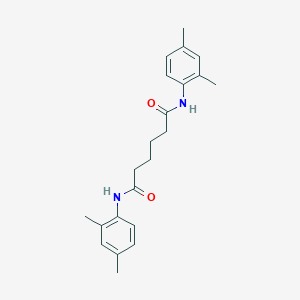
3-(氰甲基)苯腈
概述
描述
3-(Cyanomethyl)benzonitrile is a chemical compound with the molecular formula C9H6N2 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of 3-(Cyanomethyl)benzonitrile involves nitrilase-mediated biocatalysis reactions . Regioselective nitrilases can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids . An interesting result was observed when investigating the regiohydrolysis of Rhodococcus rhodochrous LL100–21 whole cell catalysts harboring nitrilase activity toward 2-(cyanomethyl)benzonitrile, 3-(cyanomethyl)benzonitrile, and 4-(cyanomethyl)benzonitrile .Molecular Structure Analysis
The molecular structure of 3-(Cyanomethyl)benzonitrile has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis
Nitrilase-mediated biocatalysis reactions have been continuously arousing wide interests by scholars and entrepreneurs in organic synthesis over the past six decades . Since regioselective nitrilases could hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids, it becomes particularly appealing to synthetic chemists .科学研究应用
高价值精细化学品的合成
3-(氰甲基)苯腈: 用于通过生物催化反应合成高价值精细化学品。区域选择性腈水解酶是能够将腈水解为羧酸的酶,它们被用于将二腈转化为氰基羧酸 。此过程特别有价值,因为通过化学水解很难实现。腈水解酶对底物的特异性允许以高区域、化学和立体选择性生产精细化学品 。
药物合成
在制药工业中,3-(氰甲基)苯腈 是各种药物合成的前体。它已被用于生产阿托伐他汀、加巴喷丁、®巴氯芬和(S)-普瑞巴林等药物 。 这些应用得益于酶在温和反应条件下、无副产物且具有优异选择性的能力提供产品 。
生物催化去对称化
该化合物参与前手性二腈的生物催化去对称化。例如,3-异丁基戊二腈 可以转化为 (S)-3-氰甲基-5-甲基己酸,然后进一步加工以合成其他有价值的化合物 。 这展示了3-(氰甲基)苯腈 在以高转化率和对映体过量创建复杂分子方面的多功能性 。
有机合成中间体
作为有机合成中的中间体,3-(氰甲基)苯腈 有助于形成各种有机化合物。它在氰甲基自由基的生成中发挥作用,氰甲基自由基是多种反应途径中的关键中间体,这一点尤其值得注意 。 这包括它在合成四取代烯烃和杂环化合物中的应用 。
电化学反应
3-(氰甲基)苯腈 的电化学性质使其适合用于电化学反应。它通过电化学转化参与含氮化合物或含腈化合物的合成,由于其良好的导电性和环境友好特性,这一领域正引起越来越多的关注 。
催化研究
3-(氰甲基)苯腈: 在催化研究中也很重要。它充当区域选择性合成部分还原的苯并化合物的先驱,这在开发新的催化过程方面很重要<a aria-label="3: 3-(氰甲基)苯腈" data-citationid="5af38278-335b-8f74-c409-23cc7cf08052-40" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/articlelanding/2015/ra/c
作用机制
Target of Action
The primary target of 3-(Cyanomethyl)benzonitrile is nitrilase , an enzyme of the nitrilase superfamily . Nitrilase can catalyze a series of nitriles into corresponding carboxylic acids . This enzyme has been found to have high regio-, chemo- and stereoselectivity .
Mode of Action
3-(Cyanomethyl)benzonitrile interacts with nitrilase in a process known as regioselective hydrolysis . This process involves the hydrolysis of only one cyano group of dinitriles into corresponding cyanocarboxylic acids . The interaction results in changes at the molecular level, leading to the production of specific products with high selectivity .
Biochemical Pathways
The biochemical pathway primarily affected by 3-(Cyanomethyl)benzonitrile is the nitrilase-mediated biocatalysis reaction . This reaction involves the conversion of nitriles into corresponding carboxylic acids with the liberation of ammonia in a one-step reaction . The products of this reaction have excellent regio-, chemo- and stereoselectivity .
Pharmacokinetics
The compound’s interaction with nitrilase suggests that it may be metabolized into carboxylic acids and ammonia
Result of Action
The result of 3-(Cyanomethyl)benzonitrile’s action is the production of corresponding carboxylic acids . This is achieved through the hydrolysis of the cyano group of the compound, a process mediated by nitrilase . The products of this reaction are of interest for a variety of applications, including the synthesis of high-value fine chemicals and pharmaceuticals .
Action Environment
The action of 3-(Cyanomethyl)benzonitrile is influenced by environmental factors such as the presence of nitrilase and the conditions under which the reaction takes place . Nitrilase-mediated biocatalysis reactions are known for their ambient and mild reaction conditions, environmental friendliness, and no by-product generation . These factors can influence the compound’s action, efficacy, and stability.
实验室实验的优点和局限性
3-CMBN has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively non-toxic and has a low boiling point, which makes it easy to handle and store. However, 3-CMBN has several limitations for laboratory experiments. It is not very stable and can degrade over time. It is also difficult to accurately measure its concentration due to its low solubility in water.
未来方向
In the future, 3-CMBN could be used to study a variety of biochemical and physiological processes. For example, it could be used to study the effect of various compounds on enzyme activity, the effect of various compounds on cellular processes, and the effect of various compounds on drug-target interactions. In addition, 3-CMBN could be used to study the effect of various compounds on hormone production and the effect of various compounds on the body’s immune system. Finally, 3-CMBN could be used to study the effect of various compounds on the development and progression of various diseases.
生化分析
Biochemical Properties
3-(Cyanomethyl)benzonitrile is involved in nitrilase-mediated biocatalysis reactions . Nitrilase is an enzyme that can catalyze a series of nitriles into corresponding carboxylic acids . In the context of 3-(Cyanomethyl)benzonitrile, it is speculated that the cyano group’s location plays a role in the steric hindrance effect for various nitrilases .
Cellular Effects
It is known that nitrilase-mediated biocatalysis reactions, which 3-(Cyanomethyl)benzonitrile participates in, have been of interest in organic synthesis
Molecular Mechanism
The molecular mechanism of 3-(Cyanomethyl)benzonitrile involves its participation in nitrilase-mediated biocatalysis reactions . Nitrilase can catalyze a series of nitriles into corresponding carboxylic acids . This process involves binding interactions with the enzyme nitrilase and potentially leads to changes in gene expression.
Metabolic Pathways
3-(Cyanomethyl)benzonitrile is involved in nitrilase-mediated biocatalysis reactions . Nitrilase is an enzyme that can catalyze a series of nitriles into corresponding carboxylic acids . This suggests that 3-(Cyanomethyl)benzonitrile may be involved in metabolic pathways related to nitrilase activity.
属性
IUPAC Name |
3-(cyanomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKZSMMMKYJQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333949 | |
| Record name | 3-(Cyanomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16532-78-8 | |
| Record name | 3-(Cyanomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyanomethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
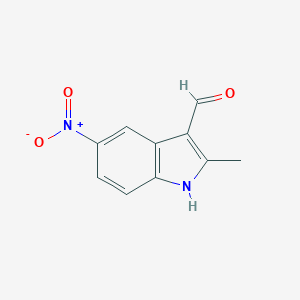
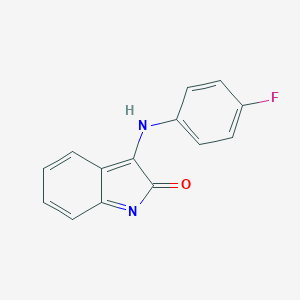
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
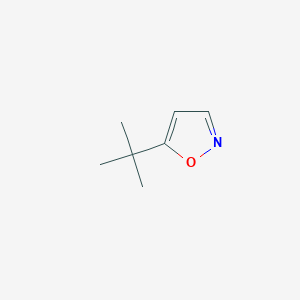
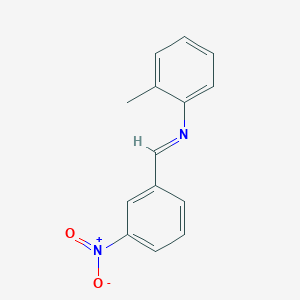
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)
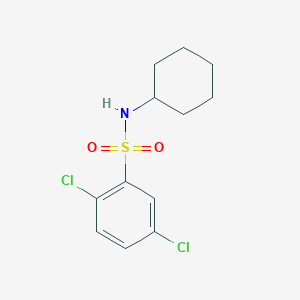
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
